

Flucythrinate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flucythrinate*

Cat. No.: *B1672867*

[Get Quote](#)

An In-depth Technical Guide to **Flucythrinate**: Chemical Structure and Properties

Introduction

Flucythrinate is a synthetic pyrethroid insecticide and acaricide used to control a wide range of insect pests on various agricultural crops, including fruits and vegetables.^{[1][2][3]} As a member of the pyrethroid family, it exhibits neurotoxic effects on target organisms by modulating the function of sodium channels.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for **flucythrinate**, intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical Identity and Structure

Flucythrinate is a complex molecule with multiple stereoisomers.^[1] The technical product is a viscous, dark amber liquid.^{[4][5]}

IUPAC Name: [cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate^[6]

CAS Name: cyano(3-phenoxyphenyl)methyl (αS)-4-(difluoromethoxy)-α-(1-methylethyl)benzeneacetate^[7]

Synonyms: Fluorocythrin, CyBolt, Pay-Off, Cythrin, AC 222705^{[4][6]}

Caption: Chemical structure of **flucythrinate**.

Physicochemical Properties

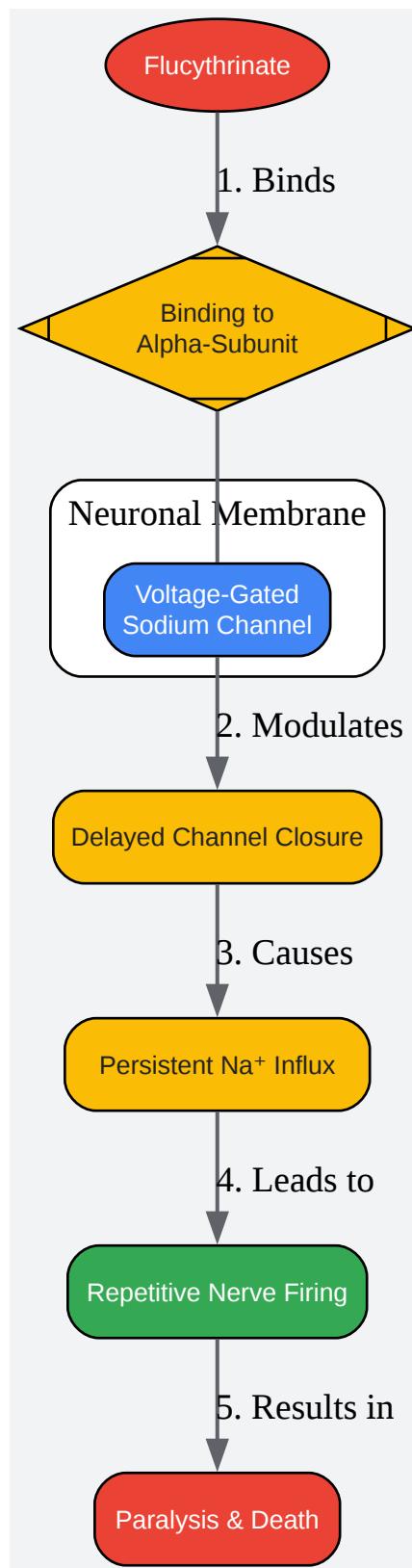
The physical and chemical properties of **flucythrinate** are summarized in the tables below. These properties influence its environmental fate and toxicological profile.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	<chem>C26H23F2NO4</chem>	[6] [8] [9]
Molecular Weight	451.5 g/mol	[6]
Physical State	Dark amber, viscous liquid	[2] [4] [5]
Melting Point	< 25 °C	[8] [10]
Boiling Point	108 °C at 0.35 mmHg	[5] [6] [11]
Density	1.189 g/cm³ at 22 °C	[5] [6] [8]
Vapor Pressure	8.7 x 10⁻⁹ mmHg at 25 °C	[4]

Table 2: Solubility and Partitioning Properties

Property	Value	Reference(s)
Water Solubility	0.06 mg/L at 25 °C	[5] [6]
Solubility in Acetone	> 820 g/L at 21 °C	[6]
Solubility in Hexane	90 g/L at 21 °C	[6]
Solubility in Xylene	1810 g/L at 21 °C	[6]
Solubility in n-Propanol	> 780 g/L at 21 °C	[6]
Octanol-Water Partition Coefficient (Log P)	6.2	[6] [8]
Adsorption Coefficient (Koc)	56,000 - 100,000	[2] [8]


Table 3: Stability Properties

Property	Condition	Half-life (days)	Reference(s)
Hydrolysis	pH 3 at 27 °C	~40	[4][6]
pH 6 at 27 °C	52	[4][6]	
pH 9 at 27 °C	6.3	[4][6]	
Soil Half-life	Field conditions	21 - 60 days	[2][3]

Mechanism of Action: Neurological Disruption

Flucythrinate, like other synthetic pyrethroids, primarily acts on the nervous system of insects. [6] Its mechanism of action involves the disruption of normal nerve function by targeting voltage-gated sodium channels.[6][8]

- Binding to Sodium Channels: **Flucythrinate** binds to the alpha-subunit of voltage-gated sodium channels in the nerve cell membrane.
- Delayed Channel Closure: This binding prolongs the open state of the sodium channels, delaying their closure after a nerve impulse.[6]
- Persistent Sodium Influx: The delayed closure leads to a persistent influx of sodium ions (Na^+) into the neuron.
- Repetitive Firing and Paralysis: This sustained depolarization results in repetitive nerve discharges, leading to hyperexcitability, tremors, paralysis, and ultimately, the death of the insect.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **flucythrinate**'s neurotoxic action.

Experimental Protocols: Residue Analysis

The determination of **flucythrinate** residues in agricultural and environmental samples is crucial for regulatory compliance and food safety. Gas chromatography (GC) with electron capture detection (ECD) is a common and sensitive method for its analysis.[12]

Gas Chromatographic Analysis of Flucythrinate in Crops

This protocol is adapted for the analysis of **flucythrinate** residues in crops such as apples, cabbage, and broccoli.[12]

1. Sample Preparation and Extraction:

- Homogenization: A 40 g sample of finely chopped plant tissue is blended with 30 g of anhydrous sodium sulfate and 10 g of Celite 545AW.[12]
- Extraction: The mixture is extracted with 250 mL of dichloromethane for 5 minutes at moderate speed.[12]
- Filtration: The extract is filtered under reduced pressure through a Buchner funnel.[12]

2. Cleanup by Column Chromatography:

- Column Packing: A glass column (15 mm i.d. x 250 mm) is packed with Florisil.[12]
- Loading: The concentrated extract is loaded onto the column.
- Elution: The column is eluted with a suitable solvent system (e.g., a mixture of hexane and toluene) to separate **flucythrinate** from co-extracted matrix components. The specific solvent ratios may need to be optimized for different crop types.[12]

3. GC-ECD Analysis:

- Instrument: A gas chromatograph equipped with a ^{63}Ni electron capture detector.[12]
- Injection: The final, cleaned-up extract, reconstituted in toluene, is injected into the GC.[12]
- Quantification: The concentration of **flucythrinate** is determined by comparing the peak area from the sample to that of a known standard.[12]

[Click to download full resolution via product page](#)

```
start [label="Start: Crop Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; homogenize [label="1. Homogenize Sample\n(with Na2SO4 and Celite)"]; extract [label="2. Extract\n(Dichloromethane)"];
```

```
filter[label="3. Filter Extract"]; concentrate [label="4. Concentrate Extract"]; cleanup [label="5. Cleanup\n(Florisil Column Chromatography)"]; elute [label="6. Elute Flucythrinate"]; reconstitute [label="7. Reconstitute in Toluene"]; analyze [label="8. Analyze by GC-ECD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Quantify Residue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
start -> homogenize; homogenize -> extract; extract -> filter; filter -> concentrate; concentrate -> cleanup; cleanup -> elute; elute -> reconstitute; reconstitute -> analyze; analyze -> end; }
```

Caption: Workflow for GC analysis of **flucythrinate** residues.

Conclusion

Flucythrinate is a potent synthetic pyrethroid with well-defined physicochemical properties that dictate its environmental behavior. Its neurotoxic mechanism of action, centered on the disruption of voltage-gated sodium channels, is characteristic of its class. The analytical methods, particularly gas chromatography, are well-established for its detection in various matrices, ensuring monitoring for food safety and environmental protection. This guide provides foundational technical information for professionals engaged in research and development in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flucythrinate (Ref: OMS 2007) [sitem.herts.ac.uk]
- 2. EXTOXNET PIP - FLUCYTHRINATE [extoxnet.orst.edu]
- 3. Flucythrinate - Coastal Wiki [coastalwiki.org]

- 4. 724. Flucythrinate (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]
- 5. Flucythrinate - Wikipedia [en.wikipedia.org]
- 6. Flucythrinate | C26H23F2NO4 | CID 50980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. 70124-77-5 CAS MSDS (FLUCYTHRINATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. ez.restek.com [ez.restek.com]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Flucythrinate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672867#flucythrinate-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1672867#flucythrinate-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com